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Introduction

Sodium fluorescein angiography (FA) is a cornerstone in vivo imaging technique utilized in

preclinical ophthalmic research to visualize the retinal and choroidal vasculature. This method

is instrumental for studying vascular pathologies, assessing the efficacy of novel therapeutics,

and monitoring disease progression in rodent models of ocular diseases such as age-related

macular degeneration (AMD) and diabetic retinopathy. FA allows for the non-invasive,

longitudinal assessment of vascular integrity, leakage, and neovascularization within the same

animal, thereby reducing inter-animal variability and the number of animals required for a study.

[1] The procedure involves the intravenous or intraperitoneal injection of sodium fluorescein
dye, followed by imaging of the fundus with a specialized camera equipped with excitation and

barrier filters.

Core Principles

Sodium fluorescein, a fluorescent dye, is administered systemically and travels through the

bloodstream. When excited by blue light (approximately 488 nm), it emits a yellow-green light

(approximately 525 nm) that is captured by a fundus camera.[2] In a healthy retinal

vasculature, the tight junctions of the retinal pigment epithelium (RPE) and retinal endothelial

cells prevent the leakage of fluorescein. However, in pathological conditions such as choroidal
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neovascularization (CNV), these barriers break down, leading to dye leakage into the

surrounding tissues, which appears as hyperfluorescence in the angiograms.[1] This leakage is

a key indicator of vascular permeability and disease activity.

Experimental Protocols
A critical aspect of successful fluorescein angiography is the standardization of the protocol to

ensure reproducibility and comparability of results across different studies and research

groups. The following sections provide detailed methodologies for performing FA in rodent

models.

Animal Preparation
Anesthesia: Anesthetize the rodent using an appropriate method. A commonly used

anesthetic is a mixture of ketamine and xylazine administered via intraperitoneal (IP)

injection.[3] The specific dosage should be calculated based on the animal's body weight.

Pupil Dilation: Dilate the pupils of the animal by applying a drop of 1% tropicamide and/or

10% phenylephrine hydrochloride to the cornea.[3][4] Allow sufficient time for the pupils to

fully dilate before proceeding with imaging.

Corneal Hydration: Apply a drop of 2% methylcellulose gel or other suitable ophthalmic

lubricant to the cornea to maintain its clarity and prevent drying during the imaging

procedure.[3]

Fluorescein Dye Administration
The route of administration and the concentration of sodium fluorescein can influence the

quality and interpretation of the angiograms.[1] Intravenous injection provides a more rapid and

distinct vascular filling, while intraperitoneal injection is technically easier to perform.

Table 1: Sodium Fluorescein Dosing and Administration

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4449229/
https://www.jove.com/t/64964/measuring-retinal-vessel-diameter-from-mouse-fluorescent-angiography
https://www.jove.com/t/64964/measuring-retinal-vessel-diameter-from-mouse-fluorescent-angiography
https://tvst.arvojournals.org/article.aspx?articleid=2803052
https://www.jove.com/t/64964/measuring-retinal-vessel-diameter-from-mouse-fluorescent-angiography
https://www.benchchem.com/product/b036422?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4449229/
https://www.benchchem.com/product/b036422?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b036422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rodent Model
Administration
Route

Dye
Concentration

Dosage/Volum
e

Reference

Mouse
Intraperitoneal

(IP)
2.5% 0.1 mL [2]

Mouse
Intraperitoneal

(IP)
10%

5 µL/g body

weight
[3]

Mouse
Intraperitoneal

(IP)
10%

30 µg/gm of

body weight
[4]

Rat
Intravenous (IV) -

Tail Vein
10% 0.1 mL [2]

Rat
Intravenous (IV) -

Jugular Vein
- 5 mg/kg [5]

Rat Intravenous (IV) 1% 200 µl/kg [6]

Fundus Imaging
Positioning: Place the anesthetized animal on the imaging platform of a rodent-specific

fundus camera system (e.g., Micron III, Micron IV, Spectralis HRA).[1][4]

Focusing: Gently bring the fundus camera lens into contact with the lubricated cornea.[3]

Adjust the alignment to center the optic nerve head in the field of view.

Image Acquisition: Capture a baseline, pre-injection image of the fundus. After dye

administration, acquire a series of images at different time points to visualize the arterial,

arteriovenous, and late phases of fluorescein circulation. Typical imaging time points include

1, 3, 5, and 10 minutes post-injection.[3] It is crucial to complete imaging within 10 minutes

as the dye may become too diffuse afterward.[3]

Data Analysis and Interpretation
The analysis of fluorescein angiograms can be both qualitative and quantitative.

Qualitative Analysis: This involves the subjective grading of angiograms based on the

presence, extent, and pattern of hyperfluorescence (leakage) or hypofluorescence (vascular
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filling defects).

Quantitative Analysis: This provides objective measurements of vascular leakage and lesion

size. Common software packages can be used to manually or automatically outline the area

of hyperfluorescence.[1] The total fluorescence intensity within the lesion can also be

measured and normalized to the background fluorescence.[1] In models of CNV, the lesion

area is often normalized against the area of the optic nerve head for standardization.[1]

Table 2: Key Parameters for Quantitative Analysis

Parameter Description Common Units

Lesion Area

The total area of

hyperfluorescence indicative of

vascular leakage.

µm², pixels

Normalized Lesion Area

Lesion area normalized to a

stable anatomical landmark,

such as the optic nerve head,

to account for variations in

image magnification.

Ratio

Fluorescence Intensity

The brightness of the

fluorescein signal within the

lesion, reflecting the amount of

dye leakage.

Arbitrary fluorescence units

(AFU)

Net Fluorescence Intensity

The fluorescence intensity of

the lesion corrected for

background fluorescence.[1]

AFU

Visualization of Experimental Workflow
The following diagram illustrates the key steps in the sodium fluorescein angiography

protocol for rodent models.
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Caption: Workflow for Sodium Fluorescein Angiography in Rodents.

Signaling Pathway Visualization (Hypothetical
Example for CNV)
In the context of CNV, a primary driver of vascular leakage is Vascular Endothelial Growth

Factor (VEGF). The following diagram illustrates a simplified signaling pathway that can be

investigated using fluorescein angiography.
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Caption: Simplified VEGF Signaling Pathway in Choroidal Neovascularization.

Conclusion

Sodium fluorescein angiography remains a vital tool in preclinical ophthalmic research,

providing valuable insights into the pathophysiology of retinal and choroidal vascular diseases.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b036422?utm_src=pdf-body-img
https://www.benchchem.com/product/b036422?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b036422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adherence to standardized protocols for animal preparation, dye administration, imaging, and

data analysis is paramount for obtaining reliable and reproducible results. The quantitative data

derived from FA, such as lesion area and fluorescence intensity, serve as critical endpoints for

evaluating the efficacy of potential therapeutic interventions in rodent models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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